Eupalinilide-C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Eupalinilide-C is a naturally occurring sesquiterpene lactone isolated from the plant Eupatorium lindleyanum . It has garnered significant interest due to its potential therapeutic applications, particularly in the fields of medicine and pharmacy . This compound is known for its structural stability and ability to interact with various biological targets, such as G-protein coupled receptors, ion channels, and enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Eupalinilide-C involves multiple steps, including allylic oxidations and chemoselective reductions . The synthetic route development for similar compounds, such as Eupalinilide-E, has been well-documented and involves late-stage allylic oxidations at two separate positions of the molecule . These transformations include a modified Luche reduction and selective homoallylic alcohol epoxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of similar compounds suggests that industrial production would likely involve similar multi-step synthetic routes with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Eupalinilide-C undergoes various types of chemical reactions, including:

Oxidation: Allylic oxidations are a key step in its synthesis.

Reduction: Chemoselective reductions are employed to achieve the desired stereochemistry.

Substitution: Michael addition reactions are common due to the electrophilic nature of the sesquiterpene lactone moiety.

Common Reagents and Conditions

Oxidation: Allylic oxidations typically use reagents such as selenium dioxide or manganese dioxide.

Reduction: Modified Luche reduction employs cerium chloride and sodium borohydride.

Substitution: Michael addition reactions often use nucleophilic reagents like thiols or amines.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which retain the core sesquiterpene lactone structure .

Scientific Research Applications

Eupalinilide-C has been widely studied for its potential therapeutic applications due to its ability to interact with various biological targets . Some of its notable applications include:

Mechanism of Action

Eupalinilide-C exerts its effects through interactions with various biological targets, including G-protein coupled receptors, ion channels, and enzymes . The electrophilic moiety of the sesquiterpene lactone structure allows it to undergo Michael addition reactions with nucleophilic residues at active sites, leading to covalent modifications and subsequent biological effects .

Comparison with Similar Compounds

Eupalinilide-C is part of a class of sesquiterpene lactones that includes similar compounds such as Eupalinilide-B, Eupalinilide-E, Eupalinilide-F, and Eupalinilide-I . These compounds share a similar core structure but differ in their specific functional groups and stereochemistry . This compound is unique due to its specific interactions with biological targets and its potential therapeutic applications .

List of Similar Compounds

- Eupalinilide-B

- Eupalinilide-E

- Eupalinilide-F

- Eupalinilide-I

Properties

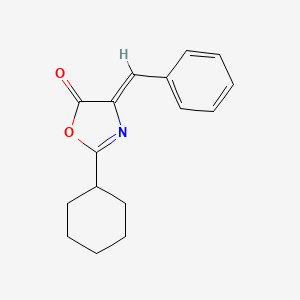

IUPAC Name |

(4Z)-4-benzylidene-2-cyclohexyl-1,3-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1,3-4,7-8,11,13H,2,5-6,9-10H2/b14-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFPHQXAQHMRLMF-KAMYIIQDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC(=CC3=CC=CC=C3)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C2=N/C(=C\C3=CC=CC=C3)/C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B5707639.png)

![2-[(2-Ethoxynaphthalen-1-yl)methylidene]propanedinitrile](/img/structure/B5707655.png)

![METHYL 1-{[(FURAN-2-YLMETHYL)CARBAMOYL]METHYL}INDOLE-3-CARBOXYLATE](/img/structure/B5707681.png)

![methyl 4-[2-(mesitylamino)-2-oxoethoxy]benzoate](/img/structure/B5707689.png)

![4-[(3-fluorobenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5707690.png)

![2,2,4-Trimethyl-1-[(pyridin-2-ylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5707717.png)

![1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5707738.png)